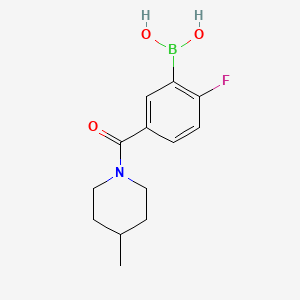
2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinylcarbonyl group
準備方法
The synthesis of 2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenylboronic acid and 4-methylpiperidine.
Coupling Reaction: The key step involves the coupling of 2-fluorophenylboronic acid with 4-methylpiperidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like palladium.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and scalability.
化学反応の分析
2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors that interact with boronic acid groups.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro and piperidinylcarbonyl groups further modulate the compound’s reactivity and binding affinity, influencing its overall biological activity.
類似化合物との比較
Similar compounds to 2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid include:
2-Fluoro-5-(methylcarbamoyl)phenylboronic acid: This compound has a similar structure but with a methylcarbamoyl group instead of a piperidinylcarbonyl group.
3-Fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenylboronic acid: This compound has a different substitution pattern on the phenyl ring but shares the piperidinylcarbonyl group.
特性
分子式 |
C13H17BFNO3 |
|---|---|
分子量 |
265.09 g/mol |
IUPAC名 |
[2-fluoro-5-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)10-2-3-12(15)11(8-10)14(18)19/h2-3,8-9,18-19H,4-7H2,1H3 |
InChIキー |
PBHCGBUAOXBGIF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)N2CCC(CC2)C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


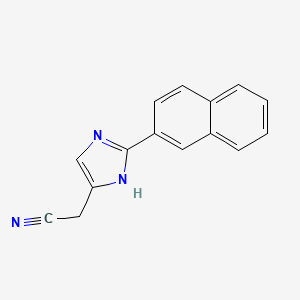

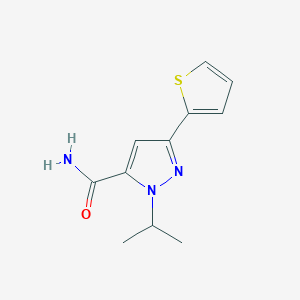

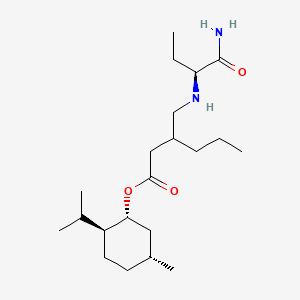
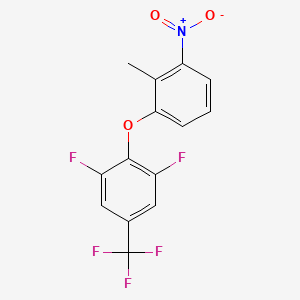

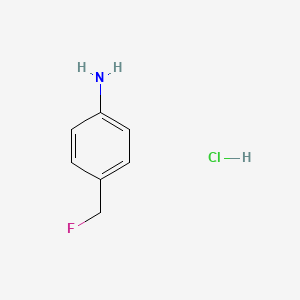


![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)

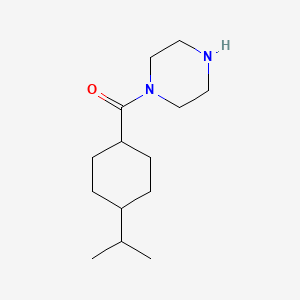
![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)
